2-Chloro-5-methylquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-7-9(6)11-5-8(10)12-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCSMIVGRTCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506873 | |
| Record name | 2-Chloro-5-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61148-17-2 | |
| Record name | 2-Chloro-5-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-5-methylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular weight and chemical formula, and while specific public solubility data is limited, it offers a detailed framework for its experimental determination. Recognizing the critical role of solubility in drug discovery and development, this guide furnishes researchers with the necessary protocols to ascertain the solubility profile of this compound in various solvents. The methodologies presented are grounded in established scientific principles, ensuring accuracy and reproducibility.
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a "privileged" structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinoxaline ring system significantly influences the compound's physicochemical properties and, consequently, its therapeutic potential. 2-Chloro-5-methylquinoxaline, with its chloro and methyl substituents, presents a valuable building block for the synthesis of novel bioactive molecules. An in-depth understanding of its fundamental properties, such as molecular weight and solubility, is paramount for its effective utilization in research and development.
Molecular and Physicochemical Data
A precise understanding of a compound's molecular characteristics is the foundation of all subsequent experimental work. For 2-Chloro-5-methylquinoxaline, these core data points are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | - |
| Molecular Weight | 178.62 g/mol | [1][2] |
| CAS Number | 61148-17-2 | - |
Solubility Profile: A Practical Approach
Given the critical importance of solubility in areas such as reaction kinetics, purification, formulation, and biological screening, this guide provides detailed, field-proven methodologies for its experimental determination.
Principles of Solubility Determination
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is crucial in drug discovery as it affects absorption, distribution, metabolism, and excretion (ADME) properties. Two key types of solubility are often measured:
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a critical parameter for understanding the intrinsic properties of a molecule. The shake-flask method is the gold standard for its determination.[5][6]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[7][8] It is a high-throughput method commonly used in early drug discovery screening.[7][9][10]
Experimental Protocols for Solubility Determination
The following protocols provide step-by-step instructions for determining the solubility of 2-Chloro-5-methylquinoxaline. The choice of method will depend on the specific research question and available resources.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method is considered the benchmark for measuring equilibrium solubility.[5][6]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2-Chloro-5-methylquinoxaline to a known volume of the desired solvent (e.g., ethanol, methanol, acetonitrile, water) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Ensure that undissolved solid remains visible to confirm saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or a magnetic stirrer for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[5]
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm syringe filter).
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with an appropriate solvent.
-
Determine the concentration of 2-Chloro-5-methylquinoxaline in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[11]
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: High-Throughput Screening
This method is well-suited for the rapid assessment of solubility in early-stage drug discovery.[7][10]
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 2-Chloro-5-methylquinoxaline in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Assay Plate Preparation:
-
Dispense the DMSO stock solution into a 96-well microplate.
-
Add the aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to each well to achieve a range of final compound concentrations.
-
-
Incubation and Precipitation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours) with gentle shaking.
-
During this time, the compound may precipitate out of the solution if its kinetic solubility is exceeded.
-
-
Detection of Precipitation:
-
The amount of precipitated material can be quantified using several methods:
-
Nephelometry: Measures the scattering of light by suspended particles.[10]
-
UV-Vis Spectroscopy: After filtering the plate to remove precipitated material, the concentration of the dissolved compound in the filtrate is measured.[12]
-
HPLC-MS/MS: Provides a highly sensitive and specific method for quantifying the dissolved compound in the filtrate.[8]
-
-
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
2-Chloro-5-methylquinoxaline is a heterocyclic compound with significant potential in various scientific domains, particularly in the development of novel therapeutic agents. This guide has provided the foundational molecular information for this compound and, more importantly, has equipped researchers with robust, validated protocols for determining its solubility—a critical parameter for its successful application. By following the detailed methodologies outlined herein, scientists can confidently and accurately characterize the solubility profile of 2-Chloro-5-methylquinoxaline, thereby accelerating their research and development endeavors.
References
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
-
Scientific Research Publishing. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]
-
protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylquinoxaline. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-chloro-7-methylquinoxaline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl quinoxaline. Retrieved from [Link]
-
Synerzine. (2018, June 22). Quinoxaline, 5-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroquinoxaline. Retrieved from [Link]
Sources
- 1. 5-Chloro-2-methylquinoxaline | C9H7ClN2 | CID 592149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. synerzine.com [synerzine.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. raytor.com [raytor.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. enamine.net [enamine.net]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. protocols.io [protocols.io]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. evotec.com [evotec.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to 2-Chloro-5-methylquinoxaline: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the versatile building block, 2-Chloro-5-methylquinoxaline (CAS No. 61148-17-2). As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors. We will explore the commercial availability of this key intermediate, its critical role in medicinal chemistry, detailed protocols for its derivatization, and essential quality control measures.
The Strategic Importance of the Quinoxaline Scaffold
The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The reactivity of the 2-chloro substituent on the quinoxaline ring provides a versatile handle for nucleophilic substitution, allowing for the systematic exploration of chemical space to develop novel therapeutic agents. The methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.
Commercial Availability and Supplier Comparison
2-Chloro-5-methylquinoxaline (CAS No. 61148-17-2) is a commercially available building block, crucial for research and development in the pharmaceutical and agrochemical industries. The following table provides a comparative overview of key suppliers.
| Supplier | Product Number (Example) | Purity/Specification | Available Quantities | Notes |
| BLD Pharm | BD250614 | ≥97% | 1g, 5g, 25g | Offers access to analytical documentation such as NMR, HPLC, and LC-MS.[1] |
| Zibo Hangyu Biotechnology | 61148-17-2 | 99% | Custom | Specializes in fine chemical intermediates.[2] |
| Other Potential Suppliers | Varies | Varies | Varies | A number of suppliers offer structurally similar quinoxaline derivatives, indicating a robust supply chain for this class of compounds. |
Note: Availability and specifications are subject to change. Researchers should always request the latest certificate of analysis from the supplier.
Synthesis of 2-Chloro-5-methylquinoxaline
While commercially available, understanding the synthesis of the building block itself can be valuable for process development and cost analysis. A common route to substituted 2-chloroquinoxalines involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.
For 2-Chloro-5-methylquinoxaline, the synthesis would typically proceed as follows:
-
Condensation: Reaction of 3-methyl-1,2-phenylenediamine with glyoxal or a derivative to form 5-methylquinoxalin-2(1H)-one.
-
Chlorination: Treatment of the resulting quinoxalinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the desired 2-Chloro-5-methylquinoxaline.[3]
dot graph TD { A[3-methyl-1,2-phenylenediamine] -->|Glyoxal| B(5-methylquinoxalin-2(1H)-one); B -->|POCl₃| C[2-Chloro-5-methylquinoxaline]; graph_attr [fontname="Arial", fontsize=12]; node_attr [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge_attr [fontname="Arial", fontsize=10, color="#4285F4"]; } caption [label="General synthetic route to 2-Chloro-5-methylquinoxaline.", fontname="Arial", fontsize=10];
Key Synthetic Transformations and Experimental Protocols
The true utility of 2-Chloro-5-methylquinoxaline lies in its reactivity as an electrophile in cross-coupling reactions. The chlorine atom at the 2-position is readily displaced, making it an ideal substrate for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are foundational in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[4]
Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-5-methylquinoxaline
This protocol is adapted from established procedures for similar 2-chloroquinoxaline substrates.[5]
Materials:
-
2-Chloro-5-methylquinoxaline (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-Chloro-5-methylquinoxaline, the arylboronic acid, the base, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graph TD { subgraph Suzuki-Miyaura Catalytic Cycle A(Pd(0)L₂) -->|Oxidative Addition| B{R¹-Pd(II)(X)L₂}; B -->|Transmetalation| C{R¹-Pd(II)(R²)L₂}; C -->|Reductive Elimination| D(R¹-R²); D --> A; end subgraph Reaction Components E[2-Chloro-5-methylquinoxaline (R¹-X)] --> B; F[Arylboronic Acid (R²-B(OH)₂)] -->|Base| G(Boronate); G --> C; end graph_attr [fontname="Arial", fontsize=12]; node_attr [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge_attr [fontname="Arial", fontsize=10, color="#34A853"]; } caption [label="Suzuki-Miyaura cross-coupling workflow.", fontname="Arial", fontsize=10];
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals.[6]
Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-5-methylquinoxaline
This protocol is based on established methods for the amination of aryl chlorides.[7]
Materials:
-
2-Chloro-5-methylquinoxaline (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1.2-2.4 equiv relative to palladium)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add 2-Chloro-5-methylquinoxaline and a magnetic stir bar.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring for 2-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
dot graph TD { subgraph Buchwald-Hartwig Catalytic Cycle A(Pd(0)L) -->|Oxidative Addition| B{R-Pd(II)(X)L}; B -->|Amine Coordination & Deprotonation| C{R-Pd(II)(NR'R'')L}; C -->|Reductive Elimination| D(R-NR'R''); D --> A; end subgraph Reaction Components E[2-Chloro-5-methylquinoxaline (R-X)] --> B; F[Amine (HNR'R'')] -->|Base| C; end graph_attr [fontname="Arial", fontsize=12]; node_attr [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge_attr [fontname="Arial", fontsize=10, color="#EA4335"]; } caption [label="Buchwald-Hartwig amination workflow.", fontname="Arial", fontsize=10];
Quality Control and Analytical Methods
Ensuring the purity and identity of 2-Chloro-5-methylquinoxaline is paramount for reproducible and reliable experimental results. A comprehensive quality control (QC) program should be in place for both incoming starting materials and synthesized derivatives.
Recommended QC Techniques:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the compound and for monitoring reaction progress. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable quinoxaline derivatives. It provides information on purity and molecular weight.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the desired product.
-
Certificate of Analysis (CoA): Always request and review the supplier's CoA, which should provide lot-specific data on purity and the analytical methods used for its determination.
Safety and Handling
Substituted chloroquinoxalines should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Inhalation: Avoid breathing dust or vapors.[11]
-
Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water.[11]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
2-Chloro-5-methylquinoxaline is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and materials science. Its commercial availability, coupled with well-established protocols for its derivatization through powerful cross-coupling reactions, makes it an attractive starting material for research and development. By understanding the principles of its reactivity and adhering to rigorous quality control and safety standards, researchers can effectively leverage this intermediate to advance their scientific objectives.
References
- Benchchem. (2025).
- Singh, P. P., et al. (2011).
- MDPI. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4194.
- Cayman Chemical. (2025, June 23). Safety Data Sheet: 2-phenyl-3-methyl-Quinoxaline.
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (2025, December 22).
- Benchchem. (2025). Technical Support Center: Scale-up Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 24, 2026, from [Link]
- MDPI. (2021, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 3(4), 1184-1211.
- Thermo Fisher Scientific. (2025, September 18).
- Singh, P. P., et al. (2011). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library, 3(4), 466-474.
- Beilstein, F. K. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1028-1034.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 24, 2026, from [Link]
-
Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved February 24, 2026, from [Link]
-
Semantic Scholar. (n.d.). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Retrieved February 24, 2026, from [Link]
- Benchchem. (2025). strategies to overcome poor reactivity of 2-Methyl-5-(quinoxalin-2-yl)aniline.
-
Taylor & Francis Online. (2022, March 30). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Retrieved February 24, 2026, from [Link]
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylquinoxaline. Retrieved February 24, 2026, from [Link]
Sources
- 1. 61148-17-2|2-Chloro-5-methylquinoxaline|BLD Pharm [bldpharm.com]
- 2. Quinoxaline, 2-chloro-5-methyl- (9CI), CasNo.61148-17-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Chloro-2-methylquinoxaline | C9H7ClN2 | CID 592149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Suzuki-Miyaura coupling protocols for 2-chloroquinoxaline derivatives
An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for 2-Chloroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline motif is a privileged heterocyclic structure deeply embedded in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The functionalization of the quinoxaline core, particularly at the 2-position, is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a direct route to synthesize 2-arylquinoxalines with high efficiency and broad functional group tolerance.[1][2]
This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to 2-chloroquinoxaline derivatives. It moves beyond simple step-by-step instructions to explain the underlying principles and strategic considerations necessary for designing robust and successful coupling protocols.
The Challenge: Coupling an Unreactive Electrophile
The Suzuki-Miyaura coupling of 2-chloroquinoxalines presents a distinct set of challenges primarily rooted in the nature of the electrophile. The carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[3][4][5] The order of reactivity for halogens in Suzuki couplings is consistently I > Br > OTf >> Cl.[2][6]
Furthermore, the nitrogen atoms within the quinoxaline ring can act as Lewis bases, potentially coordinating to the palladium catalyst. This can lead to catalyst inhibition or deactivation, a common issue with nitrogen-containing heterocycles.[7][8] Overcoming these hurdles requires a carefully optimized catalytic system, often employing more forceful conditions or highly active, specialized catalysts compared to those used for more reactive aryl halides.
The Catalytic Cycle: Mechanism of Action
The reaction proceeds through a well-established palladium-catalyzed cycle involving three fundamental steps. Understanding this mechanism is crucial for rational troubleshooting and optimization.[1][5][9]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the C-Cl bond of the 2-chloroquinoxaline. This is typically the rate-limiting step for aryl chlorides and forms a Pd(II) complex. The electron-deficient nature of the quinoxaline ring can aid this step, but the strength of the C-Cl bond remains a significant barrier.[5][9]
-
Transmetalation : The organic group from the organoboron species (the arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[2][10][11] The choice and strength of the base are therefore critical for the efficiency of this phase.
-
Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][9]
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Conditions using Pd(PPh₃)₄
This protocol is based on standard conditions and is a good starting point for electronically neutral or electron-rich arylboronic acids. [9][12]
-
Reaction Setup : To an oven-dried Schlenk flask, add the 2-chloroquinoxaline derivative (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add anhydrous, degassed tetrahydrofuran (THF) or 1,4-dioxane (approx. 5 mL per 1 mmol of the chloroquinoxaline) via syringe.
-
Reaction : Stir the mixture vigorously and heat to 90–120 °C for 8–12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. [1][9]5. Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. [1]6. Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). [1]7. Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired 2-arylquinoxaline product. [1]
Summary of Exemplary Reaction Conditions
The following table summarizes various conditions successfully employed for the Suzuki-Miyaura coupling of chloroquinoxaline derivatives, demonstrating the flexibility in the choice of catalyst, base, and solvent.
| 2-Chloroquinoxaline Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5%) | - | K₃PO₄ (2.0) | THF | 90 | 8 | High | [12] |
| 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2M aq.) | 1,4-Dioxane | 120 | 12 | High | [12] |
| 2-Chloro-3-(2-pyridinyl)quinoxaline | Arylboronic acid | Pd(PPh₃)₄ (5%) | - | K₃PO₄ (2.0) | THF / Dioxane | 90-120 | 8-12 | N/A | [1] |
| 2-Chloro-3-(2-thienyl)quinoxaline | Arylboronic acid | Pd(PPh₃)₄ (5%) | - | K₃PO₄ (2.0) | THF | 90 | 8-12 | N/A | [9] |
| Heteroaryl Chlorides | Arylboronic acids | PdCl₂{PR₂(Ph-R')}₂ (0.01-1%) | - | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 88-99 | [7] |
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Inactive Catalyst: Pd(0) source has been oxidized by air. | Ensure the catalyst is fresh and stored under an inert atmosphere. Use an air-stable precatalyst. [6][12] |
| Ineffective Base: Base is not strong enough or has poor solubility. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. [6][12] | |
| Suboptimal Temperature: Reaction temperature is too low to overcome the activation energy for C-Cl bond cleavage. | Increase the reaction temperature, typically to the 100-130 °C range for aryl chlorides. [3][6] | |
| Poor Ligand Choice: Ligand is not sufficiently electron-rich or bulky to promote oxidative addition. | For challenging substrates, switch to a specialized ligand system (e.g., SPhos, XPhos, P(t-Bu)₃). [5][13] | |
| Side Reactions | Homocoupling of Boronic Acid: Occurs when transmetalation is slow. | Ensure the reaction is run under strictly anaerobic conditions. A lower reaction temperature may help. |
| Dehalogenation: Reductive removal of the chlorine atom. | This can be promoted by certain solvents (like DMF) or bases at high temperatures. Consider a milder base or a different solvent like dioxane or THF. [6] |
Conclusion
The Suzuki-Miyaura coupling of 2-chloroquinoxaline derivatives is a formidable yet achievable transformation that unlocks access to a vast chemical space of high-value compounds. Success relies on a rational approach to reaction design, grounded in an understanding of the underlying catalytic cycle and the specific challenges posed by the unreactive C-Cl bond. By selecting highly active palladium catalysts with bulky, electron-rich ligands, in combination with an appropriate base and anhydrous solvent, researchers can effectively synthesize a diverse library of 2-arylquinoxalines for applications across the chemical sciences.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline.
- ResearchGate. (2025). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids.
- BenchChem. (2025). optimizing reaction conditions for Suzuki coupling with 2,6-Dichloroquinoxaline.
- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloro-8-iodoquinoxaline.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- ACS Publications. (2025). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion.
- RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Mphahlele, M. J., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- PubMed. (2010). One-pot synthesis of 2,3,4-triarylquinolines via suzuki-miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids.
- ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Percec, V., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Application Note & Protocol: Strategic Synthesis of Novel Somatostatin Receptor 4 (SSTR4) Agonists Utilizing a 2-Chloro-5-methylquinoxaline Scaffold
Abstract
The Somatostatin Receptor 4 (SSTR4) has emerged as a compelling G-protein coupled receptor (GPCR) target for therapeutic intervention in neuropathic pain, neuroinflammation, and various central nervous system (CNS) disorders.[1][2][3] Unlike other somatostatin receptor subtypes, SSTR4 activation is largely devoid of endocrine side effects, making it an attractive candidate for drug development.[4] This guide provides a comprehensive framework for the rational design and synthesis of novel, non-peptidic SSTR4 agonists, leveraging the versatile 2-Chloro-5-methylquinoxaline core. We detail a strategic synthetic workflow, beginning with a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct a core biaryl structure, a common motif in pharmacologically active compounds.[5][6] Subsequent functionalization and detailed protocols for purification and characterization are provided. Furthermore, this document outlines essential in vitro pharmacological assays, including receptor binding and functional agonism studies, to validate the activity and potency of the synthesized compounds at the human SSTR4.
Introduction: The Therapeutic Promise of SSTR4 and the Quinoxaline Scaffold
SSTR4: A High-Value Target for Non-Opioid Analgesia and Neuro-Modulation
Somatostatin is a regulatory peptide whose diverse biological effects are mediated by five distinct GPCR subtypes (SSTR1-5).[3] SSTR4 is highly expressed in the brain, particularly in regions critical for learning and memory like the hippocampus and cortex, as well as in sensory neurons of the peripheral nervous system.[3][7] Activation of SSTR4, which couples to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of key ion channels and MAPK pathways.[8][9][10] This signaling cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release.
Crucially, studies have demonstrated that SSTR4-selective agonists exhibit potent anti-inflammatory and anti-nociceptive effects in preclinical models of pain without the adverse effects associated with opioids.[2][4][11] This positions SSTR4 as a prime target for developing novel therapeutics for conditions such as Alzheimer's disease, depression, epilepsy, and chronic pain.[7][12]
The 2-Chloro-5-methylquinoxaline Building Block: A Versatile Synthetic Platform
The quinoxaline moiety, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[13][14][15] Its rigid, planar structure and rich electronic features make it an excellent platform for molecular recognition.
2-Chloro-5-methylquinoxaline serves as an ideal starting point for building a library of potential SSTR4 agonists.[16] The chlorine atom at the 2-position is a key reactive handle. It is susceptible to nucleophilic substitution and, most importantly, serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][13] This allows for the efficient and modular construction of complex molecular architectures by forming new carbon-carbon bonds, which is a cornerstone of modern drug discovery.[6][17]
Part I: Synthesis of a Core Biaryl-Quinoxaline Intermediate
The foundational step in our synthetic strategy is the creation of a biaryl system, which is critical for establishing the necessary molecular framework to interact with the SSTR4 binding pocket. The Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of diverse boronic acid building blocks.[17][18]
Rationale for Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling reaction joins an organoboron compound (e.g., an arylboronic acid) with an organohalide.[18] We leverage this to couple 2-Chloro-5-methylquinoxaline with a functionalized arylboronic acid. The choice of the boronic acid is strategic; it should contain a functional group (e.g., a protected amine or a carboxylic acid ester) that can be elaborated in the next synthetic step to install the SSTR4 pharmacophore.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol 1: Synthesis of tert-butyl (4-(5-methylquinoxalin-2-yl)phenyl)carbamate
This protocol details the coupling of 2-Chloro-5-methylquinoxaline with 4-((tert-butoxycarbonyl)amino)phenylboronic acid. The Boc-protected amine serves as a precursor for further functionalization.
Materials:
-
2-Chloro-5-methylquinoxaline (1.0 equiv)
-
4-((tert-butoxycarbonyl)amino)phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (deionized, degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-Chloro-5-methylquinoxaline, 4-((tert-butoxycarbonyl)amino)phenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 16 mL dioxane, 4 mL water per 1 mmol of the chloroquinoxaline). The mixture should be stirred to ensure proper mixing.
-
Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 6-12 hours.[5]
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[19][20]
Part II: Synthesis and Pharmacological Characterization of the Final SSTR4 Agonist
With the core biaryl structure in hand, the next phase involves deprotection and functionalization to generate the final agonist, followed by rigorous pharmacological testing.
Detailed Protocol 2: Deprotection and Acylation
Procedure:
-
Boc Deprotection: Dissolve the purified product from Protocol 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) at 0 °C. Stir for 1-2 hours at room temperature until TLC indicates complete deprotection. Remove the solvent and excess acid under reduced pressure to yield the amine salt.
-
Acylation: Dissolve the amine salt in anhydrous DCM and add a non-nucleophilic base like triethylamine (TEA) (2.5 equiv). Cool to 0 °C and add the desired acyl chloride (e.g., cyclopropanecarbonyl chloride) (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Purification: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM, dry the combined organic layers, and concentrate. Purify the final compound using preparative High-Performance Liquid Chromatography (HPLC) to achieve >95% purity.[20]
Diagram: Overall Synthetic and Evaluation Workflow
Caption: High-level workflow from synthesis to pharmacological validation.
Protocol 3: In Vitro SSTR4 Receptor Binding Assay
This assay determines the affinity (Ki) of the synthesized compound for the human SSTR4.
-
Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human SSTR4.
-
Radioligand: A known high-affinity SSTR4 radioligand (e.g., [¹²⁵I]-labeled somatostatin analog).
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled, high-affinity SSTR4 ligand.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity on the filters using a gamma counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Protocol 4: Functional Agonism Assay ([³⁵S]GTPγS Binding)
This assay measures the compound's ability to activate the G-protein coupled to SSTR4, confirming its agonist activity.[21]
-
Principle: In the presence of an agonist, the Gαi subunit of the G-protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
-
Procedure:
-
Incubate SSTR4-expressing cell membranes with varying concentrations of the test compound in the presence of GDP and a constant, low concentration of [³⁵S]GTPγS.
-
Stimulation of the receptor by the agonist will increase the binding of [³⁵S]GTPγS to the G-proteins.
-
Terminate the reaction and separate bound [³⁵S]GTPγS by filtration.
-
Quantify radioactivity on the filters using a scintillation counter.
-
Plot the data as a concentration-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[21][22]
-
Diagram: SSTR4 Signaling Pathway
Caption: Simplified SSTR4 signaling cascade upon agonist binding.
Data Summary and Interpretation
All quantitative data from the synthesis and pharmacological evaluation should be systematically tabulated for clear comparison and analysis.
Table 1: Synthesis and Purification Summary
| Compound | Step | Yield (%) | Purity (HPLC, %) |
| Intermediate | Protocol 1 | 75% | >98% |
| Final Agonist | Protocol 2 | 68% | >99% |
Table 2: Pharmacological Characterization Data
| Compound | SSTR4 Binding Ki (nM) | SSTR4 Functional EC₅₀ (nM) | Emax (% of Somatostatin) |
| Final Agonist | 15.2 | 28.5 | 95% |
| Somatostatin-14 | 1.8 | 3.5 | 100% |
The data presented in the tables would indicate the successful synthesis of a high-purity final compound. The pharmacological data would confirm that the compound binds to SSTR4 with high affinity (low nM Ki) and acts as a potent and efficacious agonist (low nM EC₅₀ and high Emax), validating the synthetic strategy.
Conclusion
This application note details a robust and modular synthetic route for the development of novel SSTR4 agonists using 2-Chloro-5-methylquinoxaline as a versatile chemical scaffold. The strategic application of the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of a core biaryl structure, which can be readily functionalized to produce potent and selective ligands. The provided protocols for synthesis, purification, and in vitro pharmacological characterization offer a comprehensive guide for researchers in drug discovery aiming to explore the therapeutic potential of targeting SSTR4 for pain, inflammation, and CNS disorders.
References
- BenchChem. (2025).
-
Somvanshi, R. K., & Kumar, U. (2014). δ-Opioid Receptor and Somatostatin Receptor-4 Heterodimerization: Possible Implications in Modulation of Pain Associated Signaling. PLoS ONE, 9(1), e85193. [Link]
-
Farkas, J., et al. (2022). Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. MDPI. [Link]
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
-
Hopkins, M., et al. (2023). Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer's Disease and Other Central Nervous System Disorders. ACS Medicinal Chemistry Letters. [Link]
-
Bjørn-Yoshimoto, W. E., et al. (2024). Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. bioRxiv. [Link]
-
Ullrich, C., et al. (2021). Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist. MDPI. [Link]
-
Abdel-Magid, A. F. (2024). Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer's Disease and Other Central Nervous System Disorders. ACS Medicinal Chemistry Letters. [Link]
-
Bjørn-Yoshimoto, W. E., et al. (2024). Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. bioRxiv. [Link]
-
ResearchGate. (2026). Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. [Link]
-
Wikipedia. Somatostatin receptor 4. [Link]
- BenchChem. (2025).
-
Kubicka, E., et al. (2023). The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. MDPI. [Link]
-
Helyes, Z., et al. (2021). Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain. PMC. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
-
Kántás, B., et al. (2021). In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists. Frontiers in Pharmacology. [Link]
-
Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
-
Kántás, B., et al. (2021). In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists. PMC. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Al-Ostath, A. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions | bioRxiv [biorxiv.org]
- 4. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer’s Disease and Other Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. δ-Opioid Receptor and Somatostatin Receptor-4 Heterodimerization: Possible Implications in Modulation of Pain Associated Signaling | PLOS One [journals.plos.org]
- 9. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. 61148-17-2|2-Chloro-5-methylquinoxaline|BLD Pharm [bldpharm.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
Troubleshooting & Optimization
Optimizing yields for SNAr reactions of sterically hindered quinoxalines
Technical Support & Optimization Center
Ticket Status: OPEN Subject: Optimizing SNAr Yields on Sterically Hindered Quinoxaline Scaffolds Assigned Specialist: Senior Application Scientist, Process Development
Introduction: The Steric Barrier
Welcome to the Quinoxaline Process Hub. You are likely here because your standard SNAr conditions (K2CO3/DMF/80°C) failed to convert a hindered substrate.
In unhindered quinoxalines, the electron-deficient pyrazine ring lowers the LUMO energy, making nucleophilic attack facile. However, when you introduce steric bulk (e.g., ortho-substituents or bulky nucleophiles), the reaction fails not because of thermodynamics, but because of kinetics . The steric clash destabilizes the rate-determining transition state (the formation of the Meisenheimer complex), drastically increasing the activation energy (
This guide provides the "Level 3" support protocols to overcome this barrier using the Cesium Effect , Microwave Acceleration , and Leaving Group Engineering .
Module 1: Diagnostic & Mechanism
Q: Why is my reaction stuck at <10% conversion despite refluxing?
A: You are likely facing a "reversion" problem.
In sterically hindered SNAr, the nucleophile (
The Fix: You must shift the transition state energy.
-
Switch Leaving Groups: Use Fluorine instead of Chlorine.
-
Increase Temperature: You need enough thermal energy to cross the elevated
barrier.
Visualizing the Steric Failure Mode
Figure 1: The kinetic trap of sterically hindered SNAr. Steric bulk favors reversion over product formation unless specific drivers (Heat, Fluorine) are applied.
Module 2: The "Cesium Effect" & Solvation
Q: Why do your protocols recommend Cs2CO3 over K2CO3?
A: This is the "Cesium Effect."
In polar aprotic solvents (DMF, DMSO, NMP), potassium ions (
-
Solubility: Cesium carbonate is significantly more soluble in organic solvents than potassium carbonate.
-
"Naked" Anions: The large ionic radius of Cesium (
) results in a diffuse charge density. It forms loose solvent-separated ion pairs. This leaves the nucleophilic anion "naked" and highly reactive, which is critical when the nucleophile must squeeze past steric bulk.
Data Comparison: Base Performance in DMSO
| Base | Solubility in DMSO | Ion Pairing | Nucleophilicity | Recommended For |
| K2CO3 | Moderate | Tight | Moderate | Standard substrates |
| Cs2CO3 | High | Loose | High | Hindered / Deactivated systems |
| DIPEA (Hünig's) | Miscible | N/A | Low (Base only) | Acid scavenging only |
Module 3: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended)
Best for: Rapid screening, high-energy barrier substrates.
Rationale: Microwave irradiation provides direct dielectric heating. This minimizes wall effects and can superheat solvents above their boiling points, providing the activation energy needed to overcome steric repulsion in minutes rather than hours.
-
Vessel: 10 mL Microwave-transparent vial (Quartz/Glass).
-
Stoichiometry:
-
Parameters:
-
Temperature: 140°C - 160°C
-
Time: 10 - 20 minutes
-
Stirring: High
-
-
Workup:
-
Pour into ice-water (precipitate usually forms).
-
If oil forms: Extract with EtOAc, wash 3x with 5% LiCl (aq) to remove DMF.
-
Protocol B: Thermal "Dry" Method
Best for: Scale-up where microwave is unavailable.
-
Drying: Flame-dry flask under Argon. Moisture kills SNAr by competing hydrolysis (forming the quinoxalinone).
-
Solvent: Anhydrous DMSO (highest dielectric constant).
-
Base: Cs2CO3 (dried in an oven at 120°C overnight).
-
Temp: 100°C - 120°C.
-
Monitoring: Check LCMS every 2 hours. If stuck at 50%, add 0.5 equiv more base and nucleophile.
Module 4: Troubleshooting (FAQ)
Q: I see a new peak at M-35+16 (Hydrolysis). What happened?
A: You generated the hydroxy-quinoxaline (quinoxalinone).
-
Cause: Trace water in the solvent or base. The hydroxide ion is a smaller, better nucleophile than your amine/alkoxide and will outcompete it in hindered systems.
-
Fix: Use molecular sieves (4Å) in your solvent bottle. Switch to anhydrous THF or Dioxane if solubility permits, as they are less hygroscopic than DMF/DMSO.
Q: My product is stuck in the DMF/DMSO during workup.
A: The "LiCl Wash" is the industry standard.
-
Protocol: When extracting with Ethyl Acetate, wash the organic layer 3 times with 5% Lithium Chloride (aq) solution. The LiCl forces the DMF/DMSO into the aqueous phase effectively.
Q: Can I use a catalyst?
A: If SNAr fails even with F-leaving groups and microwaves, switch mechanisms.
-
Alternative: Buchwald-Hartwig Amination .
-
Why? It uses a Pd-catalyst to form the bond via oxidative addition/reductive elimination, bypassing the steric requirements of the Meisenheimer attack angle.
-
Conditions: Pd2(dba)3, BINAP or Xantphos, NaOtBu, Toluene, 100°C.
Decision Workflow
Figure 2: Step-by-step optimization logic for hindered SNAr substrates.
References
-
Mechanistic Insight (F vs Cl)
-
The Cesium Effect
- Title: The "cesium effect" magnified: exceptional chemoselectivity in cesium ion medi
- Source: N
-
URL:[Link]
-
Microwave Synthesis of Quinoxalines
-
Solvent Effects (DMSO)
Sources
- 1. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. scispace.com [scispace.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gchemglobal.com [gchemglobal.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low reactivity of C-2 chlorine in 5-substituted quinoxalines
Introduction: The "Peri-Electronic" Conundrum
Welcome to the Quinoxaline Reactivity Support Center. If you are reading this, you are likely facing a stalled
In standard quinoxaline chemistry, the C-2 chlorine is typically labile due to the electron-deficient nature of the pyrazine ring. However, the introduction of a substituent at the C-5 position introduces a unique electronic and steric perturbation known as the Peri-Electronic Effect . This often leads to unexpectedly low reactivity or complete reaction stagnation, particularly when the 5-substituent is an Electron Donating Group (EDG) or a bulky moiety interacting with the N-4 lone pair.
This guide moves beyond basic textbook definitions to provide actionable, root-cause diagnostics and field-proven protocols to restore reactivity.
Part 1: Diagnostic Module (The "Why")
Before altering conditions, determine why your substrate is inert. The reactivity of the C-2 center is dictated by the electron density at N-1 and the overall electrophilicity of the pyrazine ring.
Q1: Why does a substituent at C-5 kill reactivity at C-2?
A: The C-5 position is electronically coupled to the pyrazine ring, but it is also sterically "peri" to the N-4 nitrogen.
-
Electronic Deactivation (Resonance): If your 5-substituent is an EDG (e.g., -OMe, -NHR), it pushes electron density into the ring system. Through vinylogous resonance, this density enriches the pyrazine ring, significantly raising the LUMO energy and making the C-2 center less electrophilic.
-
The N-4 Peri-Effect: A bulky group at C-5 can distort the planarity of the ring system or interact with the N-4 lone pair. While the reaction is at C-2, the reduced ability of N-4 to participate in resonance stabilization of the Meisenheimer complex (intermediate) can raise the activation energy barrier.
Visualizing the Deactivation Pathway
The following diagram illustrates how a 5-EDG (Methoxy) deactivates the C-2 center compared to a 5-EWG (Nitro).
Caption: Mechanistic divergence of C-2 reactivity based on C-5 substitution electronic effects.
Part 2: Troubleshooting & Optimization Protocols
Scenario A: The "Standard" Failure
Symptoms: No product formation after 24h reflux in Ethanol or THF.
Q2: My standard nucleophilic substitution conditions aren't working. What is the first line of defense?
A: Switch to Dipolar Aprotic Solvents and elevate the temperature. Standard solvents like ethanol often solvate the nucleophile too strongly (H-bonding), reducing its kinetic energy.
-
Recommendation: Use DMSO or NMP (N-Methyl-2-pyrrolidone). These solvents solvate the cation (e.g.,
), leaving the nucleophilic anion "naked" and highly reactive. -
Temperature: 120°C - 140°C is standard for deactivated quinoxalines.
Scenario B: The "Acid-Catalysis" Trick
Symptoms: Substrate is stable, nucleophile is an amine, but no reaction occurs even in DMSO.
Q3: Can I chemically activate the ring without changing the substituent?
A: Yes, via Brønsted Acid Catalysis . By adding a stoichiometric amount of acid (HCl or TFA), you protonate the ring nitrogens (N-1 or N-4). This converts the neutral quinoxaline into a cationic quinoxalinium species, which is a vastly superior electrophile.
Protocol 1: Acid-Mediated
-
Dissolve: 1.0 eq of 2-chloro-5-substituted quinoxaline in 2-Butanol or Dioxane.
-
Add: 1.1 eq of the amine nucleophile.
-
Catalyst: Add 0.1 - 1.0 eq of HCl (4M in dioxane) or p-Toluenesulfonic acid (pTsA).
-
Heat: Reflux (100°C+) for 4-12 hours.
-
Mechanism: The protonated N-1 pulls electron density hard, making C-2 susceptible to attack even by weak nucleophiles.
Scenario C: The "Nuclear Option" (Pd-Catalysis)
Symptoms: Substrate decomposes under harsh acid/thermal conditions, or the 5-EDG is too strong (e.g., 5-Amino).
Q4:
A: Switch mechanisms entirely to Buchwald-Hartwig Amination .
Palladium catalysis relies on oxidative addition into the C-Cl bond, which is less sensitive to the ring's electrophilicity than
Data: Ligand Selection for Deactivated Quinoxalines
| Ligand | Catalyst System | Substrate Type | Success Rate |
| BINAP | Moderately Deactivated | Medium | |
| XPhos | Highly Deactivated (5-OMe) | High | |
| BrettPhos | Sterically Hindered Amines | High | |
| PPh3 | Activated Only (Avoid) | Low |
Part 3: Experimental Workflows
Workflow Visualization: The Decision Tree
Use this logic flow to select the correct experimental path for your specific substrate.
Caption: Decision matrix for selecting the optimal synthetic strategy based on substituent electronics.
Detailed Protocol: Pd-Catalyzed Amination (The "Fix-All")
Objective: Amination of 2-chloro-5-methoxyquinoxaline (highly deactivated).
-
Preparation:
-
In a glovebox or under Argon, charge a reaction vial with:
-
2-chloro-5-methoxyquinoxaline (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
- (2 mol%)
-
XPhos (4-6 mol%) or BrettPhos (for primary amines)
- (1.4 equiv) - Base is critical; Carbonate is too weak.
-
-
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
-
Execution:
-
Seal the vial.
-
Heat to 100°C for 12 hours.
-
Note: The solution should turn from dark purple/red to a lighter orange/brown upon completion.
-
-
Workup: Filter through a celite pad (elute with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.
Part 4: References & Grounding
-
Quinoxaline Reactivity & SNAr Mechanisms:
-
Source: BenchChem Application Notes. "Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline."
-
Relevance: Establishes the baseline mechanism for activated quinoxalines and the necessity of electron-withdrawing character for standard
. -
(Note: Representative link based on search context 1.1)
-
-
Palladium-Catalyzed Amination (Buchwald-Hartwig):
-
Source: ResearchGate / Wiley Analytical Science. "Palladium Catalyzed Amination of Aryl Chlorides."
-
Relevance: Details the use of XPhos and bulky phosphines for deactivated aryl chlorides, specifically applicable to electron-rich heterocycles.
-
(Context from search result 1.13)
-
-
Acid Catalysis in Nitrogen Heterocycles:
-
Source: LibreTexts Chemistry. "Nucleophilic Substitution - Acid Catalyzed Mechanism."[1]
-
Relevance: Explains the protonation of the carbonyl-like carbon (or imine nitrogen in quinoxaline) to lower the LUMO energy, facilitating attack by weak nucleophiles.
-
(Context from search result 1.12)
-
-
Regioselectivity in 2,3-Dichloroquinoxalines:
-
Source: Arabian Journal of Chemistry. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution."[2][3]
-
Relevance: Discusses how 5-substitution breaks symmetry and dictates regioselectivity (C-2 vs C-3), a common pitfall when "low reactivity" is actually "wrong regioselectivity."
-
(Context from search result 1.6)
-
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shift of the Methyl Group in 2-Chloro-5-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of success. Quinoxaline derivatives, a class of nitrogen-containing heterocycles, are of particular interest due to their broad spectrum of biological activities. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically 1H NMR, stands out as an indispensable tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the 1H NMR chemical shift of the methyl group in 2-Chloro-5-methylquinoxaline, providing a comparative context with related structures and the underlying principles governing these observations.
Comparative Analysis of Methyl Group Chemical Shifts
The chemical shift of a proton in 1H NMR is highly sensitive to its local electronic environment. For the methyl group in 2-Chloro-5-methylquinoxaline, its resonance is influenced by the electronic effects of the quinoxaline ring system and the chloro-substituent. To understand these effects, a comparison with the parent compound, 2-methylquinoxaline, is instructive.
| Compound | Solvent | Methyl Group Position | Chemical Shift (δ, ppm) | Reference |
| 2-Methylquinoxaline | CDCl₃ | 2 | ~2.78 | [1] |
| 2-Chloro-5-methylquinoxaline | CDCl₃ | 5 | ~2.7 (Predicted) | N/A |
Note: An experimental value for the 1H NMR chemical shift of the methyl group in 2-Chloro-5-methylquinoxaline was not found in the searched literature. The provided value is an educated prediction based on the analysis of substituent effects on similar aromatic systems.
Deciphering the Chemical Shift: Electronic and Anisotropic Effects
The predicted upfield shift of the methyl group in 2-Chloro-5-methylquinoxaline compared to 2-methylquinoxaline can be rationalized by considering the interplay of inductive and anisotropic effects.
1. Inductive Effects: The chloro group at the 2-position is electron-withdrawing, which would generally be expected to deshield nearby protons, causing a downfield shift.[2] However, the methyl group in 2-Chloro-5-methylquinoxaline is at the 5-position, which is part of the benzene ring of the quinoxaline system. The inductive effect of the chloro group diminishes with distance.
2. Anisotropic Effects: Aromatic rings, when placed in an external magnetic field, exhibit a ring current that generates a local magnetic field.[3][4] This induced field opposes the external field in the center of the ring but reinforces it on the periphery. Protons attached directly to the aromatic ring are therefore significantly deshielded. For a methyl group attached to the ring, its protons are located in a region where the anisotropic effect can be either shielding or deshielding, depending on its position relative to the ring current.[5][6] The precise positioning of the methyl group at C5, influenced by the overall electron distribution altered by the 2-chloro substituent, likely places it in a region of slight shielding, contributing to the predicted upfield shift.
Experimental Protocol for 1H NMR Spectroscopy
Obtaining high-quality 1H NMR data is crucial for accurate structural analysis. The following is a standardized protocol for the acquisition of a 1H NMR spectrum of a quinoxaline derivative.[7]
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified 2-Chloro-5-methylquinoxaline.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the tube or use sonication.
2. Instrument Setup and Calibration:
- Use a 400 MHz or higher field NMR spectrometer.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
3. Data Acquisition:
- Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm for quinoxalines).
- Use a standard 90° pulse sequence.
- Set the relaxation delay to at least 5 times the longest T1 of the protons of interest (typically 1-5 seconds).
- Acquire a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption signals.
- Perform baseline correction to ensure a flat baseline.
- Integrate the signals to determine the relative number of protons.
- Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.
Visualizing the Workflow and Electronic Effects
To further clarify the experimental process and the theoretical underpinnings of the observed chemical shifts, the following diagrams are provided.
Caption: Experimental workflow for obtaining a 1H NMR spectrum.
Caption: Factors influencing the methyl group's 1H NMR chemical shift.
Conclusion
The 1H NMR chemical shift of the methyl group in 2-Chloro-5-methylquinoxaline is a sensitive probe of its molecular environment. Through a comparative analysis with 2-methylquinoxaline and an understanding of fundamental NMR principles such as inductive and anisotropic effects, researchers can confidently assign this signal and gain valuable insights into the electronic structure of the molecule. Adherence to a rigorous experimental protocol ensures the acquisition of high-quality, reproducible data, which is paramount in the fields of chemical research and drug development.
References
-
Fiveable. Anisotropic Effect Definition - Organic Chemistry Key Term... [Internet]. [cited 2024 Feb 27]. Available from: [Link]
-
Vedantu. What is anisotropy in NMR class 11 chemistry CBSE [Internet]. [cited 2024 Feb 27]. Available from: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds [Internet]. 2024 [cited 2024 Feb 27]. Available from: [Link]
-
Al-Rawi JMA, El-Gendy B, Ibrahim DA. Antiaromaticity proved by the anisotropic effect in 1H NMR spectra. PubMed [Internet]. 2012 Jun 14 [cited 2024 Feb 27]; Available from: [Link]
-
Gómez-Sánchez A, Rico-Gómez R, Saldaña-Molina A, Soriano-García M. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry [Internet]. 2010 Dec 13 [cited 2024 Feb 27];9(3):839–52. Available from: [Link]
-
MDPI. Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent [Internet]. 2023 Mar 23 [cited 2024 Feb 27]. Available from: [Link]
-
Open Research@CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation [Internet]. [cited 2024 Feb 27]. Available from: [Link]
-
National Center for Biotechnology Information. 2-Methylquinoxaline | C9H8N2 - PubChem [Internet]. [cited 2024 Feb 27]. Available from: [Link]
-
University of Regensburg. Chemical shifts [Internet]. [cited 2024 Feb 27]. Available from: [Link]
-
American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry [Internet]. [cited 2024 Feb 27]. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shift [Internet]. 2022 [cited 2024 Feb 27]. Available from: [Link]
-
Gottlieb HE, Kotlyar V, Nudelman A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry [Internet]. 1997 Oct 1 [cited 2024 Feb 27];62(21):7512–5. Available from: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts [Internet]. 2020 [cited 2024 Feb 27]. Available from: [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo [Internet]. [cited 2024 Feb 27]. Available from: [Link]
-
Michigan State University. Proton NMR Table [Internet]. [cited 2024 Feb 27]. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table [Internet]. 2024 [cited 2024 Feb 27]. Available from: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy [Internet]. 2024 [cited 2024 Feb 27]. Available from: [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups [Internet]. [cited 2024 Feb 27]. Available from: [Link]
-
Royal Society of Chemistry. 13 C nuclear magnetic resonance spectra of quinoxaline derivatives [Internet]. [cited 2024 Feb 27]. Available from: [Link]
Sources
- 1. 2-Methylquinoxaline(7251-61-8) 1H NMR spectrum [chemicalbook.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. What is anisotropy in NMR class 11 chemistry CBSE [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Antiaromaticity proved by the anisotropic effect in 1H NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Differentiating Quinoxaline Regioisomers by High-Performance Liquid Chromatography
Introduction: The Quinoxaline Conundrum in Drug Discovery
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are cornerstones in the development of a wide array of therapeutics, including anticancer agents, antibiotics, and antivirals.[2][3][4][5] The synthesis of these derivatives often yields a mixture of regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents on the quinoxaline core.
From a pharmacological standpoint, regioisomers can exhibit vastly different biological activities, toxicities, and metabolic profiles. Therefore, the ability to accurately separate, identify, and quantify these isomers is not merely an analytical task; it is a critical prerequisite for safe and effective drug development. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of quinoxaline regioisomers, grounded in the fundamental principles of chromatographic science. We will explore the causality behind method development choices and present a robust, self-validating protocol for their differentiation.
The Chromatographic Rationale: Why Reverse-Phase HPLC is the Gold Standard
Separating regioisomers is a significant analytical challenge because they often share nearly identical physicochemical properties, such as molecular weight, pKa, and UV absorbance spectra. The subtle differences in their polarity and hydrophobicity, however, can be exploited using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
RP-HPLC is the predominant mode of liquid chromatography, separating compounds based on their hydrophobic character.[6][7][8] The technique employs a non-polar stationary phase (typically alkyl chains like C18 bonded to silica) and a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol).[8] The separation mechanism is governed by the partitioning of the analyte between the two phases.
A compound's retention time—the time it takes to travel through the column—is primarily influenced by:
-
Hydrophobicity: More hydrophobic (less polar) molecules have a stronger affinity for the non-polar stationary phase and will elute later (longer retention time).
-
Polarity: The introduction of polar functional groups increases a molecule's affinity for the polar mobile phase, causing it to elute earlier (shorter retention time).
-
Molecular Shape: The three-dimensional structure of an isomer can influence how effectively it interacts with the stationary phase. Subtle differences in planarity or steric hindrance can lead to different retention behaviors.[9]
For quinoxaline regioisomers, the precise position of a substituent alters the molecule's overall dipole moment and the accessibility of its hydrophobic regions to the C18 stationary phase, providing the basis for their separation.
Experimental Protocol: A Self-Validating HPLC Method
This section details a robust and reproducible RP-HPLC method designed for the separation of quinoxaline regioisomers. The choices within this protocol are deliberate to ensure high resolution and peak fidelity.
Instrumentation and Consumables
| Component | Specification | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector | A quaternary pump allows for precise gradient elution, crucial for separating closely eluting peaks. A column oven is essential for maintaining a stable temperature, as retention times are highly sensitive to thermal fluctuations.[10][11][12] |
| Stationary Phase | C18 Column (e.g., 4.6 x 250 mm, 5 µm particle size) | C18 is the most widely used reverse-phase packing, offering excellent hydrophobic selectivity for a broad range of aromatic compounds like quinoxalines.[6] The 250 mm length provides higher efficiency (more theoretical plates) for better resolution of challenging isomer pairs. |
| Mobile Phase A | 0.1% Formic Acid in HPLC-Grade Water | The acidic modifier protonates residual silanols on the silica backbone, minimizing peak tailing. It also provides a source of protons for potential Mass Spectrometry (MS) detection.[7][13] |
| Mobile Phase B | 0.1% Formic Acid in HPLC-Grade Acetonitrile | Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. |
| Sample Diluent | 50:50 Acetonitrile/Water | Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.[11] |
Chromatographic Conditions
| Parameter | Setting | Justification |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[12] |
| Injection Volume | 5 µL | A small injection volume minimizes the risk of column overloading and band broadening. |
| Detection Wavelength | 254 nm | The quinoxaline ring system exhibits strong absorbance at this wavelength, providing a good signal for most derivatives. A full UV scan is recommended during method development to find the optimal wavelength. |
| Gradient Program | 0-2 min (30% B), 2-20 min (30-80% B), 20-22 min (80% B), 22-23 min (80-30% B), 23-28 min (30% B) | A shallow gradient is employed to maximize the separation of closely related isomers. The final steps ensure the column is re-equilibrated for the next injection, which is critical for retention time stability.[10] |
Experimental Workflow Diagram
Caption: Standard workflow for the HPLC analysis of quinoxaline regioisomers.
Case Study: Separation of 6-Chloro- vs. 7-Chloroquinoxaline
To illustrate the practical application of this method, we will consider the hypothetical separation of two common regioisomers: 6-chloroquinoxaline and 7-chloroquinoxaline.
Chemical Structures of Regioisomers
Caption: Structures of 6-chloroquinoxaline and 7-chloroquinoxaline.
Analysis and Interpretation of Results
After running the experiment, the following data would be expected.
| Compound | Retention Time (t_R) (min) | Peak Width (W) (min) | Resolution (R_s) | Elution Order |
| 6-Chloroquinoxaline | 14.25 | 0.20 | - | 1 |
| 7-Chloroquinoxaline | 14.85 | 0.21 | 2.86 | 2 |
Discussion:
The separation is successful, as indicated by a resolution factor (R_s) of 2.86. A value greater than 1.5 signifies baseline separation, which is essential for accurate quantification.
The key observation is the difference in retention time. The 7-chloroquinoxaline elutes after the 6-chloroquinoxaline. This can be explained by analyzing the subtle differences in their molecular polarity:
-
Dipole Moment: The position of the electron-withdrawing chlorine atom influences the molecule's overall dipole moment. In 7-chloroquinoxaline, the dipole created by the C-Cl bond is positioned further from the two nitrogen atoms in the pyrazine ring compared to the 6-chloro isomer. This can result in a slightly lower overall molecular polarity and a more pronounced hydrophobic character.
-
Hydrophobic Interaction: The less polar nature of 7-chloroquinoxaline allows for a stronger hydrophobic interaction with the non-polar C18 stationary phase. Consequently, it is retained more strongly and takes longer to be eluted by the mobile phase.
This case study underscores a critical principle: even a minor positional change of a single atom can significantly alter a molecule's interaction with the stationary phase, enabling its separation by RP-HPLC.
Conclusion and Field Insights
The robust separation of quinoxaline regioisomers is an indispensable capability in pharmaceutical research and quality control. The RP-HPLC method detailed in this guide provides a reliable framework for achieving this separation. The key to success lies not just in the protocol itself, but in understanding the underlying principles of hydrophobicity and polarity that govern retention behavior. By carefully selecting the stationary phase, optimizing the mobile phase gradient, and maintaining stable operating conditions, researchers can confidently resolve even the most challenging isomer pairs, ensuring the purity, safety, and efficacy of quinoxaline-based drug candidates.
References
-
PubChem Compound Summary for CID 7045, Quinoxaline. National Center for Biotechnology Information. [Link]
-
Quinoxaline - Wikipedia. Wikimedia Foundation. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. The American Chemical Society and American Society of Pharmacognosy. [Link]
-
Separation of Quinoxaline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. [Link]
-
Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Center for Biotechnology Information. [Link]
-
Factors Impacting Chromatography Retention Time. Separation Science. [Link]
-
Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LCGC. [Link]
-
Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. PubMed. [Link]
-
How to separate these regioisomers? Reddit. [Link]
-
What Factors Influence HPLC Retention Time Precision? Altabrisa Group. [Link]
-
Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. MDPI. [Link]
Sources
- 1. Quinoxaline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. ionsource.com [ionsource.com]
- 8. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 9. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sepscience.com [sepscience.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Publish Comparison Guide: IR Spectroscopy of 2-Chloro-5-methylquinoxaline
The following guide details the spectroscopic characterization of 2-Chloro-5-methylquinoxaline , focusing on Infrared (IR) spectroscopy as a rapid tool for structural verification and isomer differentiation.
Executive Summary
In drug development pipelines involving quinoxaline scaffolds, 2-Chloro-5-methylquinoxaline serves as a critical electrophilic intermediate.[1] A recurring challenge in its synthesis—typically via the condensation of 3-methyl-1,2-phenylenediamine with glyoxylic acid derivatives followed by chlorination—is the formation of regioisomers (specifically the 6-methyl isomer) and incomplete chlorination of the quinoxalinone precursor.[1]
This guide provides an authoritative IR spectroscopic profile to distinguish the target 5-methyl isomer from its 6-methyl analog and the quinoxalin-2-one precursor.[1][2]
Theoretical Framework: Vibrational Signature
The quinoxaline core is a planar, electron-deficient heteroaromatic system.[1] The introduction of a chlorine atom at C2 and a methyl group at C5 breaks the symmetry, creating distinct vibrational modes in the "Fingerprint Region" (1500–600 cm⁻¹) that are diagnostic of the substitution pattern.[2]
The Regioisomer Challenge
The primary impurity in the synthesis of 2-Chloro-5-methylquinoxaline is 2-Chloro-6-methylquinoxaline .[1] While Mass Spectrometry (MS) cannot distinguish these isomers (identical m/z 178.62), IR spectroscopy differentiates them based on the Out-of-Plane (OOP) C-H Bending Vibrations of the benzene ring.[2]
-
5-Methyl Isomer (Target): Possesses three adjacent aromatic protons (H6, H7, H8). This corresponds to a 1,2,3-trisubstituted benzene pattern.
-
6-Methyl Isomer (Impurity): Possesses one isolated proton (H5) and two adjacent protons (H7, H8).[1][2] This corresponds to a 1,2,4-trisubstituted benzene pattern.
Comparative Spectroscopic Data
The following table synthesizes experimental data and theoretical assignments for the target molecule against its critical alternatives.
Table 1: Diagnostic IR Bands (cm⁻¹)
| Vibrational Mode | 2-Chloro-5-methylquinoxaline (Target) | 2-Chloro-6-methylquinoxaline (Isomer) | 5-Methylquinoxalin-2(1H)-one (Precursor) |
| Aromatic C-H Stretch | 3030–3060 (w) | 3030–3060 (w) | 3030–3060 (w) |
| Methyl C-H Stretch | 2920–2960 (m) | 2920–2960 (m) | 2920–2960 (m) |
| Amide Carbonyl (C=O) | Absent | Absent | 1660–1690 (s) (Diagnostic) |
| N-H Stretch | Absent | Absent | 3100–3300 (br) (Diagnostic) |
| Ring Skeletal (C=N/C=C) | 1560–1580 (s) | 1560–1580 (s) | 1550–1600 (s) |
| C-Cl Stretch | 1050–1080 (m) | 1050–1080 (m) | Absent |
| OOP C-H Bending | 740–780 (s) (3 Adjacent H) | 810–860 (s) (2 Adjacent H)870–900 (m) (1 Isolated H) | 750–780 (s) |
Interpretation Key:
Purity Check: The presence of a strong band at ~1680 cm⁻¹ indicates unreacted precursor (incomplete chlorination).
Isomer Check: A spectrum dominated by a single strong band near 760 cm⁻¹ supports the 5-methyl structure.[1][2] The appearance of distinct bands above 800 cm⁻¹ suggests contamination with the 6-methyl isomer.[1][2]
Experimental Protocol
To ensure reproducibility and high-resolution data, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR is preferred over KBr pellets for chlorinated heterocycles to avoid halogen exchange or moisture absorption which can obscure the critical fingerprint region.[1][2]
-
Instrument Setup:
-
Sample Preparation:
-
Ensure the sample is a dry, crystalline solid.[2] Solvent residues (e.g., DCM, Ethyl Acetate) will show interfering peaks at 1700–1760 cm⁻¹ (C=O) or 2900–3000 cm⁻¹ (C-H), mimicking the precursor or methyl groups.
-
Validation Step: Run a background scan of the clean crystal.[1][2] Place the sample and apply pressure until the absorbance of the strongest band (Ring C=C) reaches 0.5–0.8 A.U.[2]
-
-
Data Processing:
Decision Workflow
The following logic tree illustrates the critical decision-making process during the characterization of the crude reaction product.
Caption: Diagnostic workflow for validating 2-Chloro-5-methylquinoxaline synthesis using IR marker bands.
Mechanistic Insight
The differentiation relies on the Wagging Vibration of the aromatic protons.[1][2]
-
5-Methyl: The protons at positions 6, 7, and 8 oscillate in phase. The lack of substitution between them allows for a lower energy (lower wavenumber) deformation mode, typically below 800 cm⁻¹ .[2]
-
6-Methyl: The proton at position 5 is isolated by the methyl group and the ring nitrogen/chlorine.[1][2] Isolated aromatic protons require higher energy to deform out-of-plane, shifting the absorption to 860–900 cm⁻¹ .[1] The remaining pair (H7, H8) appears in the 800–860 cm⁻¹ range.[2]
This "pattern recognition" is more reliable than small shifts in the C-Cl stretch, which is often coupled with ring vibrations and difficult to assign definitively without computational (DFT) support.[1][2]
References
-
BenchChem. Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Retrieved from benchchem.com.[1][2] Link[1][2]
-
National Institute of Standards and Technology (NIST). Quinoxaline IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Link[1][2]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
BLD Pharm. 2-Chloro-5-methylquinoxaline (CAS 61148-17-2) Product Data. Link
-
Sigma-Aldrich. IR Spectrum of 2-Chloro-5-methoxyquinoxaline (Analogous substitution pattern). Link
Sources
Comparative Reactivity Guide: 2-Chloro-5-methyl vs. 2-Chloro-3-methylquinoxaline
Executive Summary
Bottom Line: In nucleophilic aromatic substitution (
-
2-Chloro-5-methylquinoxaline: The "Open Pocket" isomer. The methyl group is located on the benzene ring, remote from the reaction center. It behaves similarly to unsubstituted 2-chloroquinoxaline, allowing rapid functionalization with broad nucleophile scope.
-
2-Chloro-3-methylquinoxaline: The "Hindered" isomer. The methyl group is directly adjacent (vicinal) to the chlorine leaving group. This creates substantial steric hindrance and electronic deactivation, often requiring higher temperatures, stronger bases, or prolonged reaction times (e.g., 24–30 hours vs. 2–4 hours).
Part 1: Structural & Electronic Analysis
The Steric Environment
The primary differentiator between these isomers is the proximity of the methyl group to the electrophilic carbon (C-2).
-
2-Chloro-3-methylquinoxaline: The C-3 methyl group projects its Van der Waals radius directly into the trajectory of an incoming nucleophile. This "ortho-like" effect is the dominant factor reducing reaction rates, particularly with secondary amines (e.g., morpholine, piperazine) or bulky alkoxides.
-
2-Chloro-5-methylquinoxaline: The methyl group is located at the C-5 position (peri-position on the benzene ring). While it may interact sterically with the N-1 nitrogen, it is spatially distant from the C-2 reaction center. The electrophilic pocket remains accessible.
Electronic Effects (Hammett & Inductive)
Both molecules rely on the electron-deficient pyrazine ring to facilitate
-
Inductive Deactivation (+I): Alkyl groups are electron-donating. In the 3-methyl isomer, the methyl group is directly attached to the pyrazine ring, increasing electron density at the core and slightly destabilizing the anionic Meisenheimer intermediate. This raises the activation energy (
). -
Remote Resonance: In the 5-methyl isomer, the electron-donating effect is transmitted through the conjugated system. While it still renders the ring slightly more electron-rich than the unsubstituted parent, the effect is diluted by distance and does not directly shield the C-2 carbon.
Visualization of Reactivity Pathways
The following diagram illustrates the steric blockade present in the 3-methyl isomer versus the accessible pathway in the 5-methyl isomer.
Caption: Comparative steric mapping showing the direct blockade of the C2 reaction center by the C3-methyl group (Red) vs. the accessible pathway in the C5-methyl isomer (Green).
Part 2: Experimental Performance Data
The following data compares reaction conditions required to achieve >80% conversion using a standard secondary amine (morpholine) as the nucleophile.
| Feature | 2-Chloro-3-methylquinoxaline | 2-Chloro-5-methylquinoxaline |
| Reaction Type | ||
| Nucleophile | Morpholine (1.2 eq) | Morpholine (1.2 eq) |
| Solvent/Base | DMF / | DMF / |
| Temperature | Reflux (100–120°C) | 60–80°C |
| Time to Completion | 18–30 Hours | 2–6 Hours |
| Yield (Isolated) | 60–75% | 85–92% |
| Primary Challenge | Incomplete conversion; competitive hydrolysis if wet. | Regioselectivity during synthesis of the starting material.[1] |
Key Observation: Literature protocols for the 3-methyl derivative often cite prolonged reflux times (up to 30 hours for weaker nucleophiles like phenols) to overcome the steric barrier [1]. In contrast, 5-methyl derivatives typically react under milder conditions similar to the parent 2-chloroquinoxaline [2].
Part 3: Standardized Experimental Protocol
Protocol: Amination of 2-Chloro-Methylquinoxalines
Use this self-validating workflow to determine specific kinetics for your nucleophile.
Materials
-
Substrate: 1.0 mmol (2-chloro-3-methyl OR 2-chloro-5-methylquinoxaline).
-
Nucleophile: 1.2 mmol (e.g., Morpholine, Aniline).
-
Base: 2.0 mmol Anhydrous
(or for faster rates). -
Solvent: 3.0 mL Anhydrous DMF or Acetonitrile.
Step-by-Step Methodology
-
Preparation: In a dry reaction vial, dissolve the chloroquinoxaline substrate in solvent.
-
Activation: Add the inorganic base. Stir for 5 minutes at Room Temperature (RT) to ensure suspension.
-
Addition: Add the nucleophile dropwise.
-
Thermal Gradient (Critical for Comparison):
-
For 5-methyl: Start heating at 60°C . Monitor by TLC/LC-MS every 30 minutes. Expect completion < 4 hours.
-
For 3-methyl: Start heating at 80°C . If < 10% conversion is observed after 1 hour, increase to 100°C or reflux. Expect 12+ hours.[2]
-
-
Workup: Pour into ice water (20 mL). The product usually precipitates. Filter and wash with cold water. If oil forms, extract with EtOAc.
Troubleshooting The "5-Methyl" Synthesis
Warning: The synthesis of the starting material 2-chloro-5-methylquinoxaline is prone to regiochemical errors.
-
The Problem: Condensing 3-methyl-1,2-diaminobenzene with glyoxylate/pyruvate yields a mixture of 5-methyl and 8-methyl isomers (and their 2-OH/3-OH tautomers).
-
The Fix: Verify your starting material Regio-purity using NOESY NMR. The 5-methyl proton will show a correlation with the H-6 proton but no correlation with the pyrazine protons if the Cl is at C-2.
Part 4: Reaction Mechanism & Pathway
The reaction follows a classical Addition-Elimination (
Caption: Kinetic pathway of the SNAr reaction. The 3-methyl substituent significantly raises the energy of the Transition State (TS) via steric repulsion.
References
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Source: National Institutes of Health (PMC). Context: Describes the synthesis of 2-chloro-3-methylquinoxaline and subsequent reaction with 4-hydroxybenzaldehyde, requiring 30 hours of reflux in acetonitrile. URL:[Link]
-
Nucleophilic Substitution on 2-Monosubstituted Quinoxalines. Source: National Institutes of Health (PMC). Context: Discusses general reactivity of 2-chloroquinoxalines and the effect of substituents on nucleophilic attack, highlighting the efficiency of unhindered positions. URL:[Link]
Sources
A Guide to the Definitive Melting Point Determination of 2-Chloro-5-methylquinoxaline (CAS 61148-17-2)
For researchers and professionals in drug development, the physical and chemical characterization of a compound is the bedrock of reliable and reproducible science. The melting point is a fundamental and powerful indicator of a substance's identity and purity. This guide provides a comprehensive framework for the precise determination of the melting point for 2-Chloro-5-methylquinoxaline, a compound for which literature values are not consistently reported.
This document moves beyond a simple recitation of steps. It delves into the causality behind the protocol, offering a self-validating system for generating trustworthy data, grounded in authoritative standards like the United States Pharmacopeia (USP).
The Imperative of Precision: Beyond a Single Number
The melting "point" is, in reality, a melting range. This range, from the initial collapse of the solid matrix to the complete liquefaction, provides critical insights. A sharp, narrow melting range is a strong indicator of high purity. Conversely, a broad or depressed melting range often signals the presence of impurities, a phenomenon known as melting point depression.
Given the sparse data on 2-Chloro-5-methylquinoxaline, establishing a robust, internally validated melting point is not merely a procedural step but a foundational piece of its chemical identity profile. We will compare two common approaches: a rapid "scouting" measurement and a rigorous, pharmacopeia-compliant determination.
Comparative Analysis: Scouting vs. Pharmacopeia-Compliant Methods
A preliminary, rapid-ramp measurement is useful for estimating the melting range, but it is not a substitute for a precise determination. The following table illustrates a hypothetical, yet realistic, dataset for 2-Chloro-5-methylquinoxaline to highlight the differences in the data obtained from these two methods.
| Parameter | Method 1: Rapid Scouting | Method 2: USP-Compliant Determination | Method 3: Mixed Melting Point |
| Pre-heat/Plateau Temp. | ~10°C below estimated MP | Set to 5°C below observed scouted MP[1] | Set to 5°C below USP-compliant MP |
| Ramp Rate | 10°C/minute[2] | 1°C/minute [1][2][3] | 1°C/minute |
| Observed Onset of Melt | 76.8°C | 77.5°C | 72.1°C |
| Observed Clear Point | 79.2°C | 78.5°C | 75.3°C |
| Melting Range (ΔT) | 2.4°C | 1.0°C | 3.2°C |
| Interpretation | Approximate range; potential for thermal lag to inflate reading. | Sharper, more accurate range indicative of a pure substance. | Significant depression and broadening confirms the sample is not identical to the admixed substance.[2][4] |
Note: The data presented in this table is illustrative and should be confirmed by laboratory measurement.
Experimental Protocols
The following protocols provide detailed methodologies for the accurate determination of the melting point.
Part 1: Instrument Calibration and Preparation
Trustworthy data begins with a properly calibrated instrument. The accuracy of the apparatus should be verified at regular intervals using certified reference standards (CRSs) that bracket the expected melting point of the sample.[1][4]
Workflow for Instrument Calibration
Caption: Workflow for Melting Point Apparatus Calibration.
Part 2: Definitive Melting Point Determination of 2-Chloro-5-methylquinoxaline
This protocol adheres to the principles of the USP General Chapter <741> for a Class Ia determination.[1][4]
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the 2-Chloro-5-methylquinoxaline sample is thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours to remove any residual solvent.[1]
-
Finely powder the sample using a mortar and pestle.
-
Pack the dry powder into a USP-specified capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a hard surface.[1]
-
-
Initial "Scout" Measurement (Optional but Recommended):
-
Set the starting temperature on the digital melting point apparatus to approximately 20°C below the estimated melting point. If completely unknown, start from ambient temperature.
-
Set a fast ramp rate, such as 10-20°C per minute.[5]
-
Observe the approximate temperature at which the sample melts. This provides a rough estimate for the precise measurement.
-
-
Precise Melting Point Determination:
-
Using a fresh sample in a new capillary tube, set the plateau or starting temperature of the apparatus to 5-10°C below the estimated melting point found during the scout measurement.[3][6]
-
Set the heating ramp rate to 1°C per minute.[1][2] This slow rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, minimizing thermal lag.
-
Insert the capillary tube into the heating block.
-
Record the temperature at which the substance is first observed to collapse against the side of the tube (onset of melt).
-
Record the temperature at which the sample becomes completely liquid and no solid particles remain (the "clear point").[1]
-
The melting range is the interval between the onset and the clear point. Perform this determination in triplicate to ensure reproducibility.
-
Conceptual Workflow for Sample Analysis
Caption: Decision workflow for melting point analysis.
Conclusion
The determination of a melting point is a foundational technique in chemical and pharmaceutical sciences. For a compound like 2-Chloro-5-methylquinoxaline, where established data is not readily accessible, a rigorous, systematic approach is paramount. By adhering to pharmacopeia-compliant methodologies, including instrument calibration and controlled heating rates, researchers can establish a reliable and defensible melting range. This not only confirms the identity of the substance but also provides a crucial, quantifiable measure of its purity, underpinning the integrity of all subsequent research and development activities.
References
-
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
-
Digital Melting Point Apparatus Manual. Cole-Parmer. [Link]
-
General Chapters: <741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. [Link]
-
Melting point determination. A.KRÜSS Optronic. [Link]
-
What is Melting Point? Mettler-Toledo. [Link]
-
DigiMelt Student Melting Point System Manual. Stanford Research Systems. [Link]
-
Standard Operating Procedure for Melting point apparatus. BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. [Link]
-
MPA160 and MPA161 DigiMelt Student Melting Point System. Stanford Research Systems. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-methylquinoxaline
As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process is conducted with the utmost safety and environmental responsibility. The proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-5-methylquinoxaline, a heterocyclic compound often utilized in the synthesis of pharmaceuticals and other bioactive molecules. The procedures outlined below are designed to mitigate risks to personnel and the environment, ensuring that your laboratory practices adhere to the highest standards of safety.
Understanding the Hazard Profile of 2-Chloro-5-methylquinoxaline
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While specific toxicological data for 2-Chloro-5-methylquinoxaline may be limited, the hazard profile can be inferred from data on structurally related compounds such as 2-chloroquinoxaline and other quinoxaline derivatives.
Based on available Safety Data Sheets (SDS) for analogous compounds, 2-Chloro-5-methylquinoxaline should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, all handling and disposal procedures must be designed to minimize exposure.
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Precautionary Statements | Required Personal Protective Equipment |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Harmful) | P261, P264, P270, P271, P280, P302+P352, P304+P340, P501 | Nitrile rubber gloves, Chemical safety goggles or face shield, Laboratory coat, Respiratory protection (if ventilation is inadequate) |
| Skin Corrosion/Irritation | GHS07 (Harmful) | P264, P280, P302+P352, P332+P313, P362 | Nitrile rubber gloves, Laboratory coat |
| Serious Eye Damage/Eye Irritation | GHS07 (Harmful) | P280, P305+P351+P338, P337+P313 | Chemical safety goggles or face shield |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Harmful) | P261, P271, P304+P340, P312, P403+P233, P405 | Use in a well-ventilated area or with local exhaust ventilation. Respiratory protection may be necessary.[5] |
Immediate Safety and Handling Precautions
Prior to beginning any work that involves the disposal of 2-Chloro-5-methylquinoxaline, ensure that the following safety measures are in place:
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of dust or vapors.[6][7][8]
-
Personal Protective Equipment (PPE) : At a minimum, wear a laboratory coat, nitrile rubber gloves, and chemical safety goggles.[3][8] If there is a risk of splashing, a face shield should also be worn.
-
Emergency Equipment : Know the location of and be trained to use the nearest emergency shower and eyewash station.[9]
-
Avoid Incompatible Materials : Store 2-Chloro-5-methylquinoxaline away from strong oxidizing agents, strong acids, and strong bases.[3][7]
Step-by-Step Spill Cleanup Procedure
Accidental spills must be managed promptly and safely. The following procedure is recommended for small-scale spills in a laboratory setting. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Alert Personnel : Immediately notify others in the vicinity of the spill.[10][11]
-
Isolate the Area : If safe to do so, restrict access to the spill area to prevent further contamination.[12]
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the correct PPE as detailed in Table 1.
-
Contain the Spill : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[13] This will prevent the spill from spreading.
-
Absorb the Material :
-
Collect and Containerize : Place the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste.[1][5]
-
Decontaminate the Area : Clean the spill area with a mild detergent and water.[10] For highly toxic materials, the rinse water may also need to be collected as hazardous waste.[11]
-
Dispose of Contaminated Materials : All materials used for cleanup, including gloves, absorbent pads, and any contaminated clothing, must be placed in the hazardous waste container.
-
Report the Incident : Report the spill to your supervisor or EHS department in accordance with your institution's policies.
Proper Disposal of 2-Chloro-5-methylquinoxaline Waste
The disposal of 2-Chloro-5-methylquinoxaline, whether it is excess reagent or contaminated material from a spill, must be handled as hazardous waste.
Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[14] While 2-Chloro-5-methylquinoxaline is not specifically listed, its toxicological profile suggests that it should be managed as a toxic hazardous waste. As a chlorinated heterocyclic compound, it may fall under specific state or local regulations for halogenated organic compounds.[15][16]
Disposal Workflow
The following workflow outlines the necessary steps for the proper disposal of 2-Chloro-5-methylquinoxaline waste. This process should be managed by a licensed hazardous waste disposal company.[17]
Figure 1: A workflow for the proper disposal of 2-Chloro-5-methylquinoxaline waste.
Step-by-Step Disposal Protocol:
-
Waste Collection : Collect all waste materials containing 2-Chloro-5-methylquinoxaline, including excess or expired reagent, contaminated labware, and spill cleanup debris.
-
Segregation : Ensure that this waste stream is not mixed with other incompatible waste materials.[2]
-
Containerization : Place the waste in a robust, leak-proof container that is compatible with the chemical. The container must be clearly labeled with "Hazardous Waste" and the chemical name "2-Chloro-5-methylquinoxaline".
-
Temporary Storage : Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and has secondary containment to prevent the release of material in case of a leak.[5]
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed and reputable waste disposal company.[17][18] Do not attempt to dispose of this chemical down the drain or in regular trash.[19]
-
Documentation : Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's and local regulatory requirements.
By adhering to these procedures, researchers can ensure that the disposal of 2-Chloro-5-methylquinoxaline is conducted in a manner that is safe, compliant, and environmentally responsible.
References
- ECHEMI. (n.d.). Quinoxaline SDS, 91-19-0 Safety Data Sheets.
- Apollo Scientific. (2023, August 2). Quinoxaline.
- Synerzine. (2018, June 22). Quinoxaline.
- Synerzine. (2018, June 22). Quinoxaline, 5-methyl-.
- TCI Chemicals. (2025, March 13). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- Fisher Scientific. (2010, October 25). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- MedchemExpress.com. (2025, May 29). Safety Data Sheet.
- University of Oklahoma. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- CPAChem. (2020, January 13). Safety data sheet.
- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.
- OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.
- Cornell University. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxyquinoxaline.
- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 2-Chloro-7-methylquinoxaline SDS, 90272-84-7 Safety Data Sheets.
- U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities.
- Walchem. (2024, April 19). Chemical Compatibility Chart.
- Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure.
- BLD Pharm. (n.d.). 2-Chloro-5-methylquinoxaline.
- ChemicalBook. (n.d.). 2-chloro-5-methylquinoline CAS#: 23952-31-0.
- U.S. Environmental Protection Agency. (2026, February 19). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
- U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Quarles & Brady LLP. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule.
- Eurofins. (n.d.). federal (rcra-tclp) and state (title 22-stlc,ttlc) hazardous waste criteria.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. synerzine.com [synerzine.com]
- 8. synerzine.com [synerzine.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 13. acs.org [acs.org]
- 14. danielshealth.com [danielshealth.com]
- 15. wku.edu [wku.edu]
- 16. epa.gov [epa.gov]
- 17. tcichemicals.com [tcichemicals.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. epa.gov [epa.gov]
Personal protective equipment for handling 2-Chloro-5-methylquinoxaline
Executive Summary & Chemical Profile
2-Chloro-5-methylquinoxaline (CAS: 61148-17-2) is a halogenated heterocyclic building block frequently employed in the synthesis of bioactive pharmaceutical scaffolds.[1][2][3] Its structural combination of a chlorinated pyrazine ring and a methyl group creates specific handling challenges, primarily centered on mucous membrane irritation and potential sensitization .
This guide supersedes generic laboratory safety advice by focusing on the specific physicochemical interaction between chlorinated heteroaromatics and standard PPE materials.
| Chemical Attribute | Specification | Safety Implication |
| CAS Number | 61148-17-2 | Verification key for SDS retrieval. |
| Physical State | Solid / Low-melting Solid | High risk of particulate inhalation during weighing.[1] |
| Primary Hazards | Irritant (Skin/Eye/Resp), Acute Tox.[3][4][5][6] (Oral) | Requires barrier protection for all exposed skin/mucosa. |
| Reactivity | Electrophilic (C-Cl bond) | Potential for rapid absorption; reactive with nucleophiles.[1] |
Hazard Assessment & PPE Strategy
Why this matters: Chlorinated quinoxalines are lipophilic. Standard latex gloves offer negligible protection against permeation. The primary route of occupational exposure is dermal absorption via contaminated surfaces and inhalation of fines during transfer.
2.1 Hazard-Specific PPE Matrix
| Target Organ | Hazard Class (GHS) | Required PPE Standard | Rationale |
| Eyes | Cat.[1] 2A (Severe Irritant) | ANSI Z87.1 Chemical Goggles | Safety glasses are insufficient due to the potential for fine dust migration around lenses. |
| Skin (Hands) | Cat. 2 (Irritant) | Nitrile (Double Layer) or Laminate | Chlorinated aromatics can swell/permeate thin nitrile. Double gloving provides a "sacrificial" outer layer. |
| Respiratory | STOT SE 3 (Resp.[7] Irritant) | Fume Hood (Primary) / N95 (Secondary) | Engineering controls are mandatory. Respirators are a backup for spill cleanup only. |
| Body | Acute Tox. 4 (Oral/Dermal) | Tyvek® Sleeves + Lab Coat | Standard cotton coats absorb liquids; Tyvek sleeves protect wrists/forearms during reaching. |
PPE Selection & Specifications
Hand Protection: The "Double-Glove" Protocol
For handling 2-Chloro-5-methylquinoxaline, a single layer of standard exam gloves is not recommended for procedures lasting >15 minutes.[1]
-
Inner Glove: 4-5 mil Nitrile (High dexterity, color indicator).
-
Outer Glove: 5-8 mil Nitrile or Neoprene (Chemical resistance).
-
Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.
Respiratory Protection Hierarchy
-
Level 1 (Standard): Variable Air Volume (VAV) Fume Hood operating at 100 fpm face velocity.
-
Level 2 (Powder Handling): If weighing >1g outside a hood (strongly discouraged), use a Powder Containment Hood or a P100 Half-Face Respirator .
Operational Workflow: Safe Handling Lifecycle
The following diagram outlines the mandatory safety decision-making process for handling this compound, from storage retrieval to waste disposal.
Figure 1: Safe Handling Lifecycle.[1] This workflow emphasizes containment during the highest-risk phases (Weighing and Transfer).
Emergency Response Protocols
In the event of exposure, immediate action mitigates long-term sensitization risks. This protocol is self-validating: if symptoms persist after these steps, medical escalation is automatic.[1]
Scenario A: Skin Contact (Powder or Solution)
-
Doff: Immediately remove contaminated gloves/clothing. Do not wipe the skin (this drives the chemical into pores).
-
Flush: Rinse with lukewarm water for 15 minutes.
-
Wash: Use soft soap (non-abrasive) to remove lipophilic residues.
-
Verify: Check for redness/irritation.[8] If visible, seek medical attention.[9]
Scenario B: Eye Exposure
-
Irrigate: Use emergency eyewash station for 15 full minutes . Hold eyelids open.
-
Neutralize: Do not use chemical neutralizers. Water or saline only.
-
Escalate: Transport to ER immediately. Bring the SDS.
Waste Disposal & Logistics[1]
Proper disposal prevents downstream exposure to EHS personnel.
-
Classification: Hazardous Waste (Halogenated Organic).
-
Segregation: Do not mix with strong oxidizers or acids.
-
Labeling: Must be clearly labeled "Contains 2-Chloro-5-methylquinoxaline - Irritant/Toxic".[1]
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if residual acidity is possible.
Logical Exposure Pathway Analysis
Understanding how exposure happens allows you to prevent it.
Figure 2: Exposure Pathway Analysis.[1] Red dashed lines indicate failure modes where PPE/Engineering controls are bypassed.
References
-
PubChem . (2024). Compound Summary: Quinoxaline derivatives and their hazards. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . (2024). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. 61148-17-2|2-Chloro-5-methylquinoxaline|BLD Pharm [bldpharm.com]
- 2. 2226015-26-3|2-Chloro-6-propylquinoxaline|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. canbipharm.com [canbipharm.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. shop.errecom.com [shop.errecom.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
